molecular formula C20H20ClFN4OS2 B2588277 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1052538-35-8

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2588277
CAS RN: 1052538-35-8
M. Wt: 450.98
InChI Key: ILKZZVXBJOPYLY-UHFFFAOYSA-N
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Description

The compound “N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been found to be important in the search for new anti-mycobacterial agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and in silico ADMET prediction, followed by the synthesis of novel imidazo[2,1-b]-thiazole and benzo[d]imidazo[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The parent thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that “N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” may also possess these structural features.

Scientific Research Applications

1. Corrosion Inhibition

Benzothiazole derivatives, including compounds similar to the one , have been studied for their effectiveness as corrosion inhibitors for steel. In a study by Hu et al. (2016), two benzothiazole derivatives demonstrated significant corrosion inhibitory properties against steel corrosion in a hydrochloric acid solution, outperforming previously reported inhibitors from the same family (Hu et al., 2016).

2. Antitumor Activity

Several benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole, which showed cytostatic activities against various malignant human cell lines (Racané et al., 2006).

3. Anti-Inflammatory Applications

Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including dimethylamino benzamide derivatives, which exhibited anti-inflammatory activity (Lynch et al., 2006).

4. Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

5. Synthesis of Structurally Diverse Compounds

Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene, structurally similar to the compound , to generate a diverse library of compounds through various alkylation and ring closure reactions (Roman, 2013).

6. Spectroscopic Properties

Research on derivatives of benzothiazoles has explored their spectroscopic properties. Misawa et al. (2019) investigated the spectroscopic and photophysical properties of halogen-substituted benzothiazoles, providing insights into the design of push-pull benzothiazole fluorophores (Misawa et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” is not available, similar compounds have shown selective inhibition of Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM) .

Future Directions

The future directions for “N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride” and similar compounds could involve further exploration of their potential as anti-mycobacterial agents , as well as their applications in organic electronics .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKZZVXBJOPYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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